molecular formula C13H12O4 B8742606 Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate

Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate

Cat. No.: B8742606
M. Wt: 232.23 g/mol
InChI Key: GDNBKBPVELKSGW-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family This compound is characterized by a naphthalene ring system substituted with a hydroxy group at position 1, a methoxy group at position 6, and a methyl ester group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate typically involves the esterification of 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid.

    Reduction: Formation of 1-Hydroxy-6-methoxy-2-naphthalenemethanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. For instance, its hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2-naphthoic acid, methyl ester: Similar structure but lacks the methoxy group.

    6-Methoxy-2-naphthoic acid, methyl ester: Similar structure but lacks the hydroxy group.

    1-Hydroxy-6-methoxy-2-naphthoic acid: Similar structure but lacks the ester group.

Uniqueness

Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, along with the ester functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(12(10)14)13(15)17-2/h3-7,14H,1-2H3

InChI Key

GDNBKBPVELKSGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10.2 g (0.033 mole) of 1,2,3,4-tetrahydro-2-bromo-6-methoxy-1-oxo-2-naphthalenecarboxylic acid, methyl ester in 100 ml of tetrahydrofuran under a nitrogen atmosphere was treated over 15 minutes with a solution of 10.0 ml (10.2 g; 0.067 mole) of 1,8-diazabicyclo[5.4.0]undec-7-ene in 20 ml of tetrahydrofuran. The mixture was stirred at room temperature for 16 hours, then added to 450 g of ice/water. Acidification with 6.0N hydrochloric acid precipitated the crude naphthalene ester product. The solid was filtered, washed with water, and recrystallized from aqueous methanol to yield 5.1 g (67% yield) of the final product, mp 109°-111°. This material was identical with that prepared by the procedure described in Example 11.
Name
1,2,3,4-tetrahydro-2-bromo-6-methoxy-1-oxo-2-naphthalenecarboxylic acid, methyl ester
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
450 g
Type
reactant
Reaction Step Two
Yield
67%

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